molecular formula C14H24O2 B1308002 Dicyclohexylacetic acid CAS No. 52034-92-1

Dicyclohexylacetic acid

Cat. No.: B1308002
CAS No.: 52034-92-1
M. Wt: 224.34 g/mol
InChI Key: PGGMEZOUAPIYOY-UHFFFAOYSA-N
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Description

Dicyclohexylacetic acid is an organic compound with the molecular formula C14H24O2. It is characterized by the presence of two cyclohexyl groups attached to an acetic acid moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.

Mechanism of Action

Dicyclohexylacetic acid, also known as 2,2-dicyclohexylacetic acid, is a compound with the molecular formula C14H24O2 . This article will delve into its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Mode of Action

It is known that the compound has been used in the synthesis of 2,2-dicyclohexyl-1-(4′-methyl)-phenylethanone . .

Biochemical Pathways

The compound has been used in the synthesis of catena-poly [[trimethyltin (IV)]–2, 2-dicyclohexylacetato-2O: O′] , suggesting it may play a role in certain synthetic pathways. More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.

Result of Action

Given its use in synthetic pathways , it may have potential effects on cellular metabolism or other processes

Biochemical Analysis

Biochemical Properties

Dicyclohexylacetic acid plays a role in biochemical reactions primarily as a substrate or intermediate in synthetic pathways. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical processes. For instance, it has been used in the synthesis of 2,2-dicyclohexyl-1-(4′-methyl)-phenylethanone and catena-poly[trimethyltin(IV)]-2,2-dicyclohexylacetato-2O:O′ . These interactions often involve the formation of ester or amide bonds, where this compound acts as a reactant.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, the steric hindrance provided by the cyclohexyl groups can prevent the binding of other molecules to the active site of an enzyme, thereby inhibiting its activity . Conversely, it can also stabilize certain enzyme conformations, enhancing their catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as a chemical probe or reagent .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have indicated that very high doses of this compound can cause adverse effects, such as liver and kidney damage, due to its accumulation and interaction with cellular components .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It can be metabolized by enzymes such as acyl-CoA synthetase, which activates it for further processing in the β-oxidation pathway. This metabolism can affect the levels of various metabolites and influence metabolic flux through related pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. It is sparingly soluble in water, which affects its distribution and localization within biological systems. Transport proteins may facilitate its movement across cell membranes, while binding proteins can sequester it in specific cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects. These localization patterns are crucial for its function and impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclohexylacetic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl chloroacetate, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and the reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also emphasizes the efficient recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Dicyclohexylacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dicyclohexylketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to dicyclohexylmethanol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halogenating agents under controlled temperature and pressure conditions.

Major Products:

    Oxidation: Dicyclohexylketone.

    Reduction: Dicyclohexylmethanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Dicyclohexylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Dicyclohexylacetic acid can be compared with other similar compounds, such as:

  • Cyclohexanecarboxylic acid
  • Cyclohexylacetic acid
  • Cyclohexanebutyric acid

Uniqueness: this compound is unique due to the presence of two cyclohexyl groups, which impart distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

2,2-dicyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGMEZOUAPIYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394783
Record name Dicyclohexylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52034-92-1
Record name Dicyclohexylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclohexylacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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